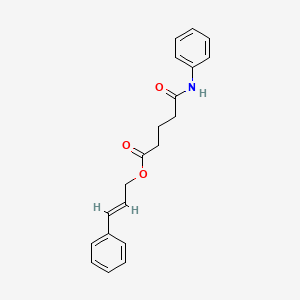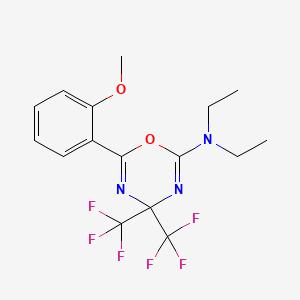![molecular formula C29H33N3O2 B15021311 N-(4-{N'-[(1E)-2,2-Diphenylethylidene]hydrazinecarbonyl}phenyl)octanamide](/img/structure/B15021311.png)
N-(4-{N'-[(1E)-2,2-Diphenylethylidene]hydrazinecarbonyl}phenyl)octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{N’-[(1E)-2,2-Diphenylethylidene]hydrazinecarbonyl}phenyl)octanamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group attached to a phenyl ring, further connected to an octanamide chain. The presence of the diphenylethylidene moiety adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(1E)-2,2-Diphenylethylidene]hydrazinecarbonyl}phenyl)octanamide typically involves the condensation reaction between an appropriate hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{N’-[(1E)-2,2-Diphenylethylidene]hydrazinecarbonyl}phenyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(4-{N’-[(1E)-2,2-Diphenylethylidene]hydrazinecarbonyl}phenyl)octanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-(4-{N’-[(1E)-2,2-Diphenylethylidene]hydrazinecarbonyl}phenyl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. The hydrazone moiety is known to participate in redox reactions, which can lead to the generation of reactive oxygen species and subsequent cellular effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]hydrazinecarbonyl}phenyl)butanamide
- N-(4-{N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]hydrazinecarbonyl}phenyl)propanamide
Uniqueness
N-(4-{N’-[(1E)-2,2-Diphenylethylidene]hydrazinecarbonyl}phenyl)octanamide stands out due to its unique diphenylethylidene moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C29H33N3O2 |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
N-[(E)-2,2-diphenylethylideneamino]-4-(octanoylamino)benzamide |
InChI |
InChI=1S/C29H33N3O2/c1-2-3-4-5-12-17-28(33)31-26-20-18-25(19-21-26)29(34)32-30-22-27(23-13-8-6-9-14-23)24-15-10-7-11-16-24/h6-11,13-16,18-22,27H,2-5,12,17H2,1H3,(H,31,33)(H,32,34)/b30-22+ |
Clave InChI |
LDHPKCNUTXVECP-JBASAIQMSA-N |
SMILES isomérico |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15021230.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B15021234.png)

![N-[4-(Pentyloxy)phenyl]adamantane-1-carboxamide](/img/structure/B15021247.png)


![2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B15021254.png)
![2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxo-N-propylacetamide](/img/structure/B15021257.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15021264.png)

![N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15021281.png)
![2,2,2-Trifluoro-1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B15021294.png)
![Ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15021319.png)

